ST-1535
Overview
Description
Mechanism of Action
Target of Action
The primary target of ST-1535 is the A2A adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction. The A2A receptor, in particular, is implicated in various physiological and pathological processes, making it a key target for therapeutic interventions .
Mode of Action
This compound acts as an antagonist of the A2A adenosine receptor . It competitively antagonizes the effects of the A2A adenosine agonist NECA on cAMP in cells cloned with the human A2A adenosine receptor . This means that this compound binds to the A2A receptor, blocking it and preventing it from being activated by adenosine or other agonists .
Biochemical Pathways
By blocking the A2A adenosine receptor, this compound affects the adenosine signaling pathway . This pathway plays a key role in many physiological processes, including neurotransmission, inflammation, and immune response. By inhibiting the A2A receptor, this compound can modulate these processes .
Result of Action
The antagonism of the A2A adenosine receptor by this compound has shown to have antiparkinsonian activity and antitremorigenic effects . In animal models, this compound has been shown to antagonize catalepsy induced by intracerebroventricular administration of the A2A adenosine agonist CGS 21680 . It also induces hypermotility and antagonizes haloperidol-induced catalepsy in mice .
Biochemical Analysis
Biochemical Properties
2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine functions as a potent and selective antagonist of the adenosine A2A receptor. This receptor is a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release in the central nervous system. The compound competitively inhibits the binding of adenosine to the A2A receptor, thereby modulating the levels of cyclic adenosine monophosphate (cAMP) within cells . The interaction of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine with the A2A receptor has been shown to enhance the therapeutic effects of L-dopa in Parkinson’s disease models .
Cellular Effects
The effects of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine on cellular processes are profound. By antagonizing the A2A receptor, this compound influences various cell signaling pathways, particularly those involving cAMP. This modulation can lead to changes in gene expression and cellular metabolism . In neuronal cells, 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine has been observed to increase locomotor activity and reduce catalepsy, indicating its potential in ameliorating motor deficits associated with Parkinson’s disease .
Molecular Mechanism
At the molecular level, 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine exerts its effects by binding to the A2A receptor and preventing adenosine from activating this receptor. This inhibition leads to a decrease in cAMP production, which in turn affects downstream signaling pathways . The compound’s ability to selectively target the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine have been studied over various time frames. The compound has demonstrated long-lasting pharmacodynamic effects, maintaining its activity for several hours post-administration . Stability studies indicate that the compound remains effective over extended periods, with minimal degradation observed in vitro .
Dosage Effects in Animal Models
The effects of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine vary with dosage in animal models. At lower doses, the compound enhances the effects of L-dopa, reducing motor deficits without significant side effects . At higher doses, there may be an increased risk of adverse effects, including hypermotility and potential toxicity .
Metabolic Pathways
2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites also exhibit activity at the A2A receptor, contributing to the overall pharmacological profile of the compound . The involvement of cytochrome P450 enzymes in the metabolism of this compound has been suggested, although specific pathways remain to be fully elucidated .
Transport and Distribution
Within cells and tissues, 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine is transported via passive diffusion and possibly facilitated by specific transporters . The compound is distributed widely throughout the body, with significant accumulation observed in the brain, which is consistent with its central nervous system activity .
Subcellular Localization
The subcellular localization of 2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine is predominantly within the cytoplasm, where it interacts with the A2A receptor located on the cell membrane . There is no evidence to suggest that the compound undergoes significant post-translational modifications or is directed to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ST1535 involves a practical and sustainable strategy using iron-catalyzed cross-coupling reactions. The process includes the reaction of 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine with chlorobutyl magnesium .
Industrial Production Methods: Industrial production of ST1535 typically involves large-scale synthesis using the same iron-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ST1535 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ST1535 may result in the formation of various oxidized derivatives .
Scientific Research Applications
ST1535 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of adenosine A2A receptor antagonists.
Biology: Investigated for its role in modulating biological processes involving adenosine receptors.
Medicine: Explored for its potential therapeutic effects in treating Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting adenosine receptors
Comparison with Similar Compounds
- KW6002 (also known as istradefylline)
- ZM241385
- SCH58261
Comparison: ST1535 is unique in its ability to selectively bind to atypical adenosine A2A receptors, particularly in the hippocampus and cortex, where typical adenosine A2A binding is not detected. This selective binding profile distinguishes ST1535 from other adenosine A2A receptor antagonists like KW6002, ZM241385, and SCH58261, which have different affinities for typical and atypical adenosine A2A receptors .
Properties
IUPAC Name |
2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYQMAWUIRPCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432000 | |
Record name | ST-1535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496955-42-1 | |
Record name | ST-1535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ST-1535 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ST-1535 and how does it impact Parkinson's disease symptoms?
A1: this compound acts as a preferential antagonist of the adenosine A2A receptor. [] This receptor subtype is highly concentrated in the striatum, a brain region involved in motor control and significantly affected in Parkinson's disease. By blocking adenosine A2A receptors, this compound indirectly enhances dopaminergic signaling. [, ] This enhancement helps to alleviate motor deficits associated with Parkinson's disease, such as difficulties in movement initiation and sensory-motor integration. []
Q2: What is the evidence that this compound is effective in preclinical models of Parkinson's disease?
A2: Studies in rodent models of Parkinson's disease demonstrate that this compound effectively counteracts motor deficits. In a rat model where Parkinson's disease-like symptoms are induced by 6-hydroxydopamine lesioning, this compound administration improved performance in tests assessing movement initiation, gait, and sensory-motor integration. [] Additionally, this compound showed efficacy in reversing catalepsy induced by an adenosine A2A agonist in mice, further supporting its antagonistic action on this receptor subtype. []
Q3: How does the structure of this compound relate to its activity as an adenosine A2A antagonist?
A4: Although the provided research doesn't delve into detailed structure-activity relationship (SAR) studies for this compound, it does mention that it is a preferential A2A antagonist compared to the A1 subtype. [] Further research exploring modifications to the this compound structure could reveal key structural elements responsible for its affinity and selectivity towards adenosine A2A receptors. Such SAR studies are crucial for optimizing the compound's potency, pharmacokinetic properties, and ultimately its therapeutic potential.
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